Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (R)-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, ®- is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes an imidazo ring fused to a benzodiazepine core, along with a thione group. The presence of a chlorine atom and a methyl group further distinguishes this compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, ®- involves multiple steps. The synthetic route typically starts with the preparation of the benzodiazepine core, followed by the introduction of the imidazo ring and the thione group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, altering the compound’s properties.
Substitution: The methyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo ring and benzodiazepine core play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter activity, inhibition of enzyme function, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, ®- can be compared with other benzodiazepine derivatives, such as:
Diazepam: Known for its anxiolytic and sedative effects.
Lorazepam: Used for its potent anxiolytic and anticonvulsant properties.
Clonazepam: Effective in the treatment of seizure disorders.
The unique structural features of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, such as the imidazo ring and thione group, distinguish it from these similar compounds, potentially leading to different pharmacological profiles and applications .
Properties
CAS No. |
131645-71-1 |
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Molecular Formula |
C16H20ClN3S |
Molecular Weight |
321.9 g/mol |
IUPAC Name |
(11R)-6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C16H20ClN3S/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)/t11-/m1/s1 |
InChI Key |
RCSLUNOLLUVOOG-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=S)Cl |
Origin of Product |
United States |
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